molecular formula C9H9NO2 B12770006 Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- CAS No. 90987-29-4

Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)-

Cat. No.: B12770006
CAS No.: 90987-29-4
M. Wt: 163.17 g/mol
InChI Key: SBHNPHNIVBXIMQ-CLTKARDFSA-N
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Description

Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- is an organic compound with the molecular formula C9H9NO2 This compound features a unique structure characterized by the presence of an isocyano group and a cyclopentenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- typically involves the reaction of cyclopentadiene with isocyanides under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the isocyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted cyclopentenylidene derivatives.

Scientific Research Applications

Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The cyclopentenylidene moiety can interact with hydrophobic pockets in biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (E)-
  • Cyclopentadiene derivatives
  • Isocyanide compounds

Uniqueness

Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- is unique due to the specific configuration of its isocyano and cyclopentenylidene groups. This configuration imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

90987-29-4

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(3Z)-3-(3-isocyanocyclopent-2-en-1-ylidene)propanoic acid

InChI

InChI=1S/C9H9NO2/c1-10-8-4-2-7(6-8)3-5-9(11)12/h3,6H,2,4-5H2,(H,11,12)/b7-3-

InChI Key

SBHNPHNIVBXIMQ-CLTKARDFSA-N

Isomeric SMILES

[C-]#[N+]C1=C/C(=C\CC(=O)O)/CC1

Canonical SMILES

[C-]#[N+]C1=CC(=CCC(=O)O)CC1

Origin of Product

United States

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